molecular formula C18H18ClNO2 B1206760 Chloroethylnorapomorphine CAS No. 75946-94-0

Chloroethylnorapomorphine

Cat. No.: B1206760
CAS No.: 75946-94-0
M. Wt: 315.8 g/mol
InChI Key: RMKWDBUEXHJPRZ-CQSZACIVSA-N
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Description

Chloroethylnorapomorphine is a chemical compound known for its interactions with dopamine receptors. Initially, it was believed to be an irreversible dopamine D2 receptor antagonist, but later studies revealed that it is, in fact, reversible

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloroethylnorapomorphine involves the reaction of norapomorphine with 2-chloroethylamine under controlled conditions. The process typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 25-30°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Chloroethylnorapomorphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloroethylnorapomorphine has been extensively studied for its applications in various fields:

Mechanism of Action

Chloroethylnorapomorphine exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D2 receptors, modulating their activity and influencing neurotransmission. The compound’s mechanism involves the reversible binding to these receptors, affecting the release and uptake of dopamine in the brain .

Comparison with Similar Compounds

Chloroethylnorapomorphine is unique in its reversible interaction with dopamine receptors, distinguishing it from other similar compounds such as:

These comparisons highlight this compound’s unique reversible binding characteristic, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKWDBUEXHJPRZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226853
Record name Chloroethylnorapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75946-94-0
Record name (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75946-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroethylnorapomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075946940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroethylnorapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROETHYLNORAPOMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4272R3UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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